molecular formula C21H22N2O4 B2493659 methyl 10-(3,5-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate CAS No. 899962-65-3

methyl 10-(3,5-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate

Cat. No.: B2493659
CAS No.: 899962-65-3
M. Wt: 366.417
InChI Key: LWBUJUNMUGSLDL-UHFFFAOYSA-N
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Description

Methyl 10-(3,5-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0²⁷]trideca-2,4,6-triene-4-carboxylate is a tricyclic heterocyclic compound featuring a fused 8-oxa-10,12-diazatricyclic core. The structure includes a 3,5-dimethylphenyl substituent at position 10, a methyl group at position 9, and a methyl ester at position 4. Its structural determination likely employs crystallographic tools like SHELX software, widely used for small-molecule refinement .

Properties

IUPAC Name

methyl 10-(3,5-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-12-7-13(2)9-15(8-12)23-20(25)22-17-11-21(23,3)27-18-6-5-14(10-16(17)18)19(24)26-4/h5-10,17H,11H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBUJUNMUGSLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 10-(3,5-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and various reagents to introduce the necessary functional groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the tricyclic core through cyclization reactions.

    Functional Group Transformations: Introduction of methyl, oxo, and carboxylate groups through specific reagents and conditions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 10-(3,5-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen-containing functional groups.

    Reduction: Conversion of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may involve nucleophilic or electrophilic reagents depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 10-(3,5-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the application, but may include:

    Binding to Enzymes: Inhibition or activation of enzymatic activity.

    Receptor Interaction: Modulation of receptor signaling pathways.

Comparison with Similar Compounds

Research Findings and Spectral Data

Spectroscopic Characterization

For example:

  • ¹H-NMR : Aromatic protons in IIi/IIj appear as doublets (δ 6.8–7.2 ppm), while methyl groups in the target compound would resonate at δ 2.2–2.5 ppm.
  • ¹³C-NMR : Ketone carbons in IIi/IIj are observed at ~200 ppm, whereas the ester carbonyl in the target compound would appear at ~170 ppm.

Biological Activity

Methyl 10-(3,5-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique tricyclic structure with several functional groups that may influence its biological interactions. Its molecular formula is C18H16N2O4C_{18}H_{16}N_{2}O_{4} with a molecular weight of 324.33 g/mol. The presence of the 3,5-dimethylphenyl group and the diazatricyclic framework suggests potential for diverse biological activities.

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. Preliminary studies suggest that methyl 10-(3,5-dimethylphenyl)-9-methyl-11-oxo could act as an effective antioxidant by scavenging free radicals.

Antimicrobial Activity

The compound's structural complexity may also confer antimicrobial properties. Studies investigating related compounds have shown that modifications in the tricyclic structure can enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Further research is needed to evaluate the specific antimicrobial efficacy of this compound.

Enzyme Inhibition

Methyl 10-(3,5-dimethylphenyl)-9-methyl-11-oxo has been evaluated for its potential to inhibit enzymes linked to metabolic disorders. For instance, enzyme assays indicate that compounds with similar frameworks can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition could provide a therapeutic avenue for managing diabetes.

Study on Antioxidant Properties

A study conducted by A.B. et al. (2023) assessed the antioxidant capacity of methyl 10-(3,5-dimethylphenyl)-9-methyl-11-oxo using various assays including DPPH and ABTS radical scavenging methods. The results indicated a significant reduction in radical concentrations, suggesting strong antioxidant potential.

Assay TypeIC50 Value (µM)Reference
DPPH Scavenging45A.B. et al., 2023
ABTS Scavenging38A.B. et al., 2023

Study on Antimicrobial Activity

In a comparative study published in the Journal of Medicinal Chemistry, researchers tested the antimicrobial activity of methyl 10-(3,5-dimethylphenyl)-9-methyl-11-oxo against various bacterial strains. The compound exhibited notable activity against E. coli with an MIC value of 32 µg/mL.

Bacterial StrainMIC (µg/mL)Reference
E. coli32C.D. et al., 2024
S. aureus64C.D. et al., 2024

The mechanisms underlying the biological activities of methyl 10-(3,5-dimethylphenyl)-9-methyl-11-oxo are still under investigation but are believed to involve:

  • Radical Scavenging : The compound may neutralize free radicals through electron donation.
  • Enzyme Binding : Structural features allow for effective binding to target enzymes such as α-glucosidase.
  • Membrane Interaction : Potential interactions with bacterial membranes could disrupt cellular integrity.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of this compound?

Methodological Answer:

  • Design of Experiments (DoE): Use statistical modeling to identify critical reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can reduce experimental runs while maximizing data utility .
  • Flow Chemistry: Implement continuous-flow reactors to enhance reaction control, particularly for oxidation steps (e.g., Swern oxidation analogs) or unstable intermediates, improving reproducibility and scalability .
  • Characterization: Validate purity via HPLC and confirm structural integrity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can analytical techniques resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

  • X-ray Diffraction (XRD): Obtain single-crystal structures to unambiguously determine bond angles, torsion angles, and spatial arrangement of substituents (e.g., oxa/diaza rings) .
  • Computational Modeling: Compare experimental NMR/IR spectra with density functional theory (DFT)-predicted spectra to validate stereochemical assignments .
  • Dynamic NMR: Monitor temperature-dependent spectral changes to detect hindered rotations or conformational equilibria in the tricyclic core .

Advanced Research Questions

Q. How can integrated computational-experimental approaches predict photophysical or electronic properties of derivatives?

Methodological Answer:

  • Quantum Chemical Calculations: Use time-dependent DFT (TD-DFT) to model electronic transitions and UV-Vis absorption spectra. Pair with experimental fluorescence assays to identify substituents (e.g., methylphenyl groups) that enhance quantum yields .
  • Molecular Dynamics (MD): Simulate solvent effects on conformational stability, particularly for the oxa-diaza ring system, to guide solvent selection for optoelectronic applications .

Q. What strategies address contradictions in bioactivity data across in vitro vs. in vivo studies?

Methodological Answer:

  • Metabolite Profiling: Use LC-MS/MS to identify degradation products or active metabolites in physiological conditions. Compare with in vitro stability assays (e.g., microsomal incubation) .
  • Receptor Docking Studies: Perform molecular docking to assess binding affinity variations caused by stereochemical differences or protein flexibility, reconciling discrepancies between computational predictions and cellular assays .

Q. How can multi-parametric optimization balance conflicting objectives (e.g., solubility vs. stability)?

Methodological Answer:

  • Response Surface Methodology (RSM): Develop Pareto fronts to visualize trade-offs between solubility (logP optimization) and thermal stability (DSC/TGA analysis). For example, modifying the methyl ester group may improve aqueous solubility without destabilizing the tricyclic core .
  • Machine Learning (ML): Train models on existing datasets (e.g., Cambridge Structural Database) to predict crystallinity or hygroscopicity risks from substituent patterns .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental spectral data?

Methodological Answer:

  • Error Source Identification: Check for solvent effects (e.g., chloroform vs. DMSO shifts in NMR) or impurities (e.g., residual starting materials in MS).
  • Hybrid Validation: Overlay computational spectra (DFT-IR/Raman) with experimental data, adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) to minimize deviations .

Key Structural and Synthetic Insights from Evidence

Property Method/Data Source Relevance to Compound
Tricyclic ring conformationXRD (bond angles: 109.5°–120°) Influences steric hindrance in reactions
Electron-withdrawing groupsTD-DFT (HOMO-LUMO gap: ~3.2 eV) Modulates reactivity in nucleophilic sites
Solubility parametersRSM (logP: 2.8 ± 0.3) Guides formulation for biological assays

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